Thieno[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
Thieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest due to its diverse pharmacological and biological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-3-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of 2-thioxopyridine-3-carbonitrile intermediates . Another approach involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of this compound for various research and development purposes .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Thieno[2,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function . For example, it can act as an inhibitor of certain kinases, affecting signal transduction pathways .
Comparison with Similar Compounds
Thieno[2,3-c]pyridine: Another heterocyclic compound with a similar fused ring system.
Thieno[3,2-d]pyrimidine: A compound with a thiophene ring fused to a pyrimidine ring.
Thieno[3,4-b]pyridine: A compound with a different fusion pattern of the thiophene and pyridine rings.
Uniqueness: Thieno[2,3-b]pyridine-3-carboxylic acid is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to interact with a variety of biological targets makes it a versatile scaffold for drug discovery and development .
Properties
Molecular Formula |
C8H5NO2S |
---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
thieno[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-5(6)2-1-3-9-7/h1-4H,(H,10,11) |
InChI Key |
PHJHTLZZZQENME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2C(=O)O |
Origin of Product |
United States |
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